2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

EGFR inhibition Anticancer Quinazolinone SAR

2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (IUPAC: 2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one; molecular formula C15H14FN3O; molecular weight 271.29 g/mol) is a synthetic small molecule belonging to the 7,8-dihydroquinazolin-5(6H)-one class. It features a partially saturated quinazolinone core bearing a 4-fluorophenylamino substituent at position 2 and a methyl group at position 7.

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
Cat. No. B4420731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC15H14FN3O
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
InChIKeyRNPRKYWGEVJQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (IUPAC: 2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one; molecular formula C15H14FN3O; molecular weight 271.29 g/mol) is a synthetic small molecule belonging to the 7,8-dihydroquinazolin-5(6H)-one class. It features a partially saturated quinazolinone core bearing a 4-fluorophenylamino substituent at position 2 and a methyl group at position 7 . The 7,8-dihydroquinazolinone scaffold occupies a distinct chemical space between fully aromatic quinazolines (e.g., gefitinib, erlotinib) and fully saturated quinazolinones, imparting unique conformational flexibility and hydrogen-bonding geometry that influence target recognition [1]. The compound is catalogued in the ZINC database (ZINC1775964878, ZINC36937792) as a screening-available entity, though current ChEMBL annotations report no known bioactivity data for this exact structure [2].

Why 2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Interchanged with Other Quinazolinone Analogs


The 7,8-dihydroquinazolin-5(6H)-one scaffold exhibits a steep structure-activity relationship (SAR) wherein even single-position substitutions produce order-of-magnitude shifts in target potency and selectivity [1]. The 4-fluorophenylamino group at position 2 is not interchangeable with 4-chlorophenylamino or unsubstituted phenylamino variants; published data on the closely analogous 2-(phenylamino)-7,8-dihydroquinazolinone library demonstrates that para-halogen substitution on the anilino ring can modulate MAO-B inhibitory Ki values from nanomolar to micromolar ranges [1]. Furthermore, the 7-methyl substituent in the target compound occupies a distinct steric and electronic niche: moving the methyl group from position 7 to position 4 (as in 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one, CAS 919737-91-0) alters the planarity of the bicyclic system and shifts the conformational preference of the cyclohexenone ring, which directly impacts kinase active-site complementarity . Generic replacement with a fully aromatic quinazoline (e.g., 4-anilinoquinazoline) introduces a flat geometry that eliminates the conformational adaptability conferred by the partially saturated 7,8-dihydro core—a feature increasingly recognized as critical for selective kinase and MAO enzyme engagement [1][2].

Quantitative Differentiation Evidence for 2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one Versus Structural Analogs


EGFR Tyrosine Kinase Inhibition: 7-Methyl vs. 4-Methyl Positional Isomer Comparison

The positional isomer 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (4-methyl isomer) has a reported IC50 of approximately 5.9 µM against A549 non-small cell lung cancer cells in MTT antiproliferative assays, compared to Cisplatin at 15.37 µM under identical conditions . Translocation of the methyl group from position 4 to position 7 (target compound) repositions the electron-donating inductive effect relative to the C5 carbonyl, altering the pKa of the adjacent amidine-like N3 and modulating the hydrogen-bond donor/acceptor geometry at the kinase hinge region. In the broader 2-anilinoquinazolinone class, C7-substitution is consistently associated with enhanced selectivity for EGFR over VEGFR-2 compared to C4-substituted analogs, as demonstrated by Geesi et al. (2024) where compound 4b (a quinazoline-N-4-fluorophenyl derivative) achieved EGFR IC50 = 68.2 nM vs. VEGFR-2 IC50 = 189 nM [1]. While direct EGFR IC50 data for the target 7-methyl compound are not yet published, the class-level SAR trajectory predicts that the 7-methyl substitution pattern yields a more favorable EGFR selectivity window than the 4-methyl isomer [2].

EGFR inhibition Anticancer Quinazolinone SAR

MAO-B Inhibitory Selectivity: Fluorinated 2-Anilino Dihydroquinazolinone vs. Unsubstituted Phenylamino Scaffold

In a systematic library of 36 2-(phenylamino)-7,8-dihydroquinazolinone derivatives evaluated against human MAO-A and MAO-B, compounds bearing electron-withdrawing para-substituents on the 2-anilino ring achieved nanomolar-range Ki values for MAO-B with selectivity indices (MAO-B/MAO-A) exceeding 100-fold [1]. The 4-fluorophenylamino group in the target compound is expected to enhance MAO-B binding affinity through a combination of (i) increased electrophilicity of the anilino NH (favoring hydrogen-bond donation to Tyr-435/Tyr-398 in MAO-B), and (ii) a favorable fluorine-aromatic edge-to-face interaction with the FAD cofactor, a mechanism distinct from that of the unsubstituted phenylamino lead (compound 4 in Di Paolo et al., Ki MAO-B ~ 15 nM) [1]. By contrast, 2-((2-fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one (ortho-fluoro isomer) lacks the 7-methyl group and positions the fluorine unfavorably for MAO-B active-site complementarity, while the commercial standard safinamide (a non-quinazolinone MAO-B inhibitor) operates via a reversible, non-covalent mechanism with Ki values in the 10–30 nM range but lacks the ancillary GSK3β inhibitory activity identified in the dihydroquinazolinone scaffold [1][2].

MAO-B inhibition Neurodegeneration Selectivity profiling

Adenylyl Cyclase Type V Inhibition: Scaffold Comparison with NKY80

The 7,8-dihydroquinazolin-5(6H)-one scaffold is the pharmacophoric core of NKY80 (CAS 299442-43-6), a selective adenylyl cyclase type V (AC V) inhibitor with IC50 = 8.3 µM for AC V, 132 µM for AC III, and 1.7 mM for AC II . NKY80 bears a cyclopentylamino group at position 2 and a 4-methylphenyl group at position 7. The target compound replaces the cyclopentylamino with a 4-fluorophenylamino group and simplifies the C7 substituent to a methyl group. Published SAR on dihydroquinazolinone AC inhibitors indicates that the C2 substituent is the primary determinant of AC isoform selectivity, with aromatic amino groups conferring a distinct selectivity fingerprint compared to cycloalkylamino groups . The 4-fluorophenylamino substitution is predicted to enhance π-stacking with the AC V catalytic site while reducing the entropic penalty relative to the flexible cyclopentyl ring, potentially yielding a tighter binding mode. The simplified C7-methyl (vs. C7-(4-methylphenyl) in NKY80) reduces molecular weight by 58 Da and eliminates a rotatable bond, improving ligand efficiency metrics [1].

Adenylyl cyclase inhibition Cardiovascular Signal transduction

Physicochemical Differentiation: Lipophilicity and Permeability vs. 4-Anilinoquinazoline Clinical Candidates

The target compound has a calculated logP of approximately 3.31 and a topological polar surface area (TPSA) of 42.16 Ų [1]. These values place it within favorable oral drug-likeness space (Lipinski RO5 compliant: MW 271.29 < 500; HBA 4 < 10; HBD 0 < 5; logP 3.31 < 5; rotatable bonds 3 < 10) [1]. In direct comparison, gefitinib (a 4-anilinoquinazoline EGFR inhibitor) has MW = 446.90, logP = 4.15, and TPSA = 68.74 Ų, while erlotinib has MW = 393.44 and TPSA = 74.73 Ų. The target compound's lower TPSA (42.16 vs. 68–75 Ų) and reduced hydrogen-bond donor count (0 vs. 1 for gefitinib/erlotinib) predict superior passive blood-brain barrier permeability, a property that is functionally absent in the fully aromatic 4-anilinoquinazoline clinical agents [2]. The partially saturated 7,8-dihydro core further distinguishes it by reducing aromatic ring count (1 aromatic ring in the pyrimidine portion vs. 2 in fully aromatic quinazolines), which is associated with improved solubility and reduced CYP450-mediated metabolic liability [3].

Drug-likeness Physicochemical profiling CNS penetration

EGFR Mutant Selectivity Potential: Dihydroquinazolinone Core vs. 4-Anilinoquinazoline (Gefitinib/Erlotinib Backbone)

The 2-anilino-7,8-dihydroquinazolin-5(6H)-one scaffold presents a fundamentally different hinge-binding geometry compared to the 4-anilinoquinazoline core of gefitinib and erlotinib. In 4-anilinoquinazolines, the aniline NH forms a critical hydrogen bond with the Met-793 backbone carbonyl of EGFR, a contact that is disrupted by the T790M gatekeeper mutation. The 2-anilino substitution pattern in the target compound repositions the anilino group by approximately 2.4 Å relative to the hinge, potentially enabling retention of hinge-region hydrogen bonding in the T790M mutant conformation [1]. This structural hypothesis is supported by Mphahlele et al. (2017), who demonstrated that 2-substituted 4-anilinoquinazolines bearing a 4-fluorophenyl group exhibited superior cytotoxicity against HeLa cells compared to gefitinib, with the 4-fluorophenyl moiety contributing to increased EGFR-TK inhibitory potency [2]. While the target compound has a 2-anilino (rather than 2-aryl + 4-anilino) substitution topology, the shared 4-fluorophenyl group and the conformational adaptability of the dihydro core suggest a comparable or enhanced ability to accommodate the T790M mutant binding pocket relative to first-generation 4-anilinoquinazoline inhibitors [3].

EGFR T790M Kinase selectivity Drug resistance

Synthetic Accessibility and Scaffold Versatility vs. Multi-Substituted Quinazoline Analogs

The target compound can be synthesized via a two-step sequence from commercially available 2-methyl-1,3-cyclohexanedione and 4-fluoroaniline through condensation with an appropriate C1 synthon (e.g., formamidine or S-methylisothiourea) to construct the dihydroquinazolinone core . This synthetic route contrasts with the 5–7 step linear sequences typically required for 4-anilinoquinazolines (e.g., gefitinib synthesis requires construction of the quinazoline core, chlorination at C4, and subsequent displacement with 3-chloro-4-fluoroaniline). A general one-pot multicomponent synthesis of dihydroquinazolinones using Amberlite-15 as a catalyst has been reported, achieving good to moderate yields for diverse substitution patterns, including C2-anilino and C7-alkyl variants [1]. The C7-methyl and C2-(4-fluorophenylamino) substituents in the target compound are both introduced from inexpensive, off-the-shelf building blocks (4-fluoroaniline and 5-methyl-1,3-cyclohexanedione, respectively), making this compound a cost-effective entry point for medicinal chemistry campaigns compared to analogs requiring pre-functionalized quinazoline intermediates or multi-step protecting-group strategies .

Synthetic tractability Library synthesis Lead optimization

Optimal Research and Procurement Application Scenarios for 2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one


EGFR Kinase Inhibitor Lead Optimization with Mutant-Selectivity Potential

The target compound is best deployed as a starting scaffold in medicinal chemistry programs targeting EGFR-driven cancers, particularly where T790M-mediated resistance to first-line agents (gefitinib, erlotinib) is a concern. The 2-anilino binding mode repositions the hinge contact relative to 4-anilinoquinazolines, a structural feature that computational modeling suggests may preserve affinity for the T790M mutant conformation [1]. Procurement of this compound enables parallel SAR exploration at the C7-methyl position and the 4-fluorophenyl ring to optimize EGFR potency while monitoring selectivity against VEGFR-2, using the benchmark data from Geesi et al. (compound 4b: EGFR IC50 = 68.2 nM) as an initial potency target [2].

MAO-B Inhibitor Development for Neurodegenerative Disease with GSK3β Co-Targeting

The 2-(4-fluorophenylamino)-7,8-dihydroquinazolinone scaffold enables a multi-target directed ligand (MTDL) approach to Parkinson's and Alzheimer's disease, combining MAO-B inhibition with ancillary GSK3β kinase inhibition—a dual pharmacology not achievable with current MAO-B drugs (safinamide, rasagiline) [1]. The 4-fluorophenyl substitution is predicted to enhance MAO-B binding affinity over the unsubstituted phenylamino lead (Ki ~15 nM) while maintaining the GSK3β inhibitory activity identified in the dihydroquinazolinone series [1]. The compound's favorable CNS drug-likeness profile (TPSA 42.16 Ų, HBD = 0) supports blood-brain barrier penetration studies in animal models [3].

Adenylyl Cyclase Isoform Selectivity Profiling in Cardiovascular Research

As a structural analog of NKY80 (AC V inhibitor), this compound offers a differentiated C2 pharmacophore (4-fluorophenylamino vs. cyclopentylamino) for profiling adenylyl cyclase isoform selectivity [1]. Researchers pursuing AC V-selective inhibition for cardiac contractility modulation or metabolic disease can use this compound to explore whether aromatic C2 substitution improves AC V/AC III selectivity beyond the 15.9-fold window of NKY80, while benefiting from the simplified C7-methyl group that improves ligand efficiency (MW 271.29 vs. 309.41) and reduces synthetic complexity [2].

Dihydroquinazolinone Scaffold Library Synthesis and Diversity-Oriented Screening

The synthetic tractability of the 7,8-dihydroquinazolin-5(6H)-one core, as demonstrated by the Amberlite-15 catalyzed one-pot multicomponent protocol, makes this compound an ideal anchor point for diversity-oriented synthesis [1]. Procurement of the target compound enables rapid derivatization at the C2-anilino position (varying halogen substitution patterns) and the C7 position (alkyl, aryl, heteroaryl) to generate focused libraries for phenotypic screening against cancer, neurodegenerative, and anti-infective targets. The low molecular weight and favorable physicochemical profile of this scaffold class ensure that analogs remain within drug-like chemical space throughout the optimization campaign [2].

Quote Request

Request a Quote for 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.